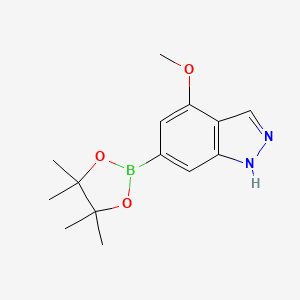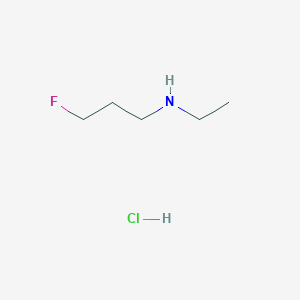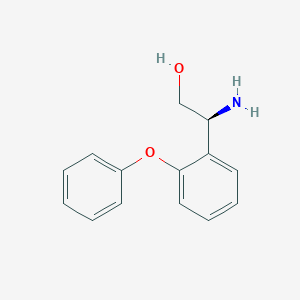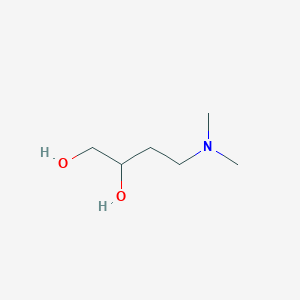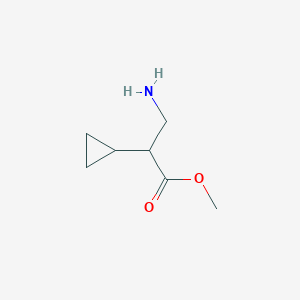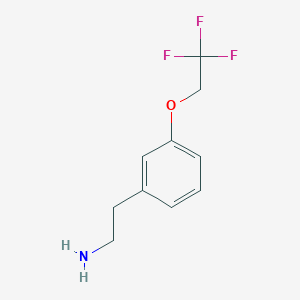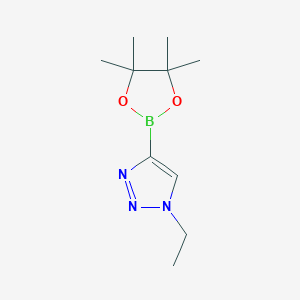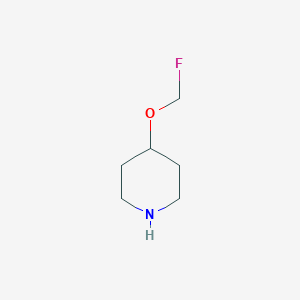
Piperidine, 4-(fluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-(fluoromethoxy)- is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(fluoromethoxy)- typically involves the introduction of a fluoromethoxy group to the piperidine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluoromethoxy group. This can be achieved using reagents such as fluoromethyl ethers under controlled conditions .
Industrial Production Methods
Industrial production of Piperidine, 4-(fluoromethoxy)- may involve multi-step synthesis starting from commercially available piperidine derivatives. The process often includes steps such as halogenation, nucleophilic substitution, and purification to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-(fluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Substitution: The fluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
Piperidine, 4-(fluoromethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Piperidine, 4-(fluoromethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group can influence the compound’s binding affinity and selectivity, thereby modulating its biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound without the fluoromethoxy group.
4-Methoxypiperidine: A similar compound with a methoxy group instead of a fluoromethoxy group.
Fluorinated Piperidines: Other piperidine derivatives with different fluorine substitutions.
Uniqueness
Piperidine, 4-(fluoromethoxy)- is unique due to the presence of the fluoromethoxy group, which imparts distinct chemical and physical properties. This modification can enhance its stability, bioavailability, and interaction with biological targets compared to non-fluorinated or differently substituted piperidines .
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
4-(fluoromethoxy)piperidine |
InChI |
InChI=1S/C6H12FNO/c7-5-9-6-1-3-8-4-2-6/h6,8H,1-5H2 |
InChI Key |
GKTIENXHCFNPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


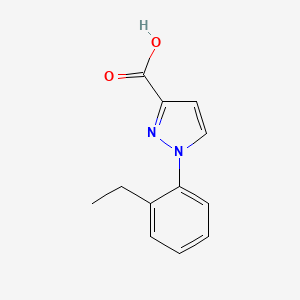
![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)
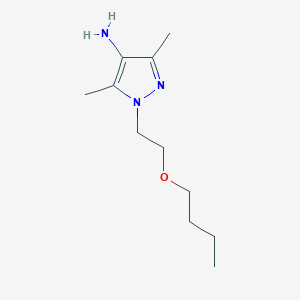
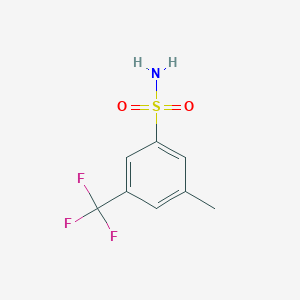
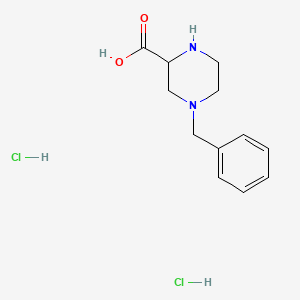
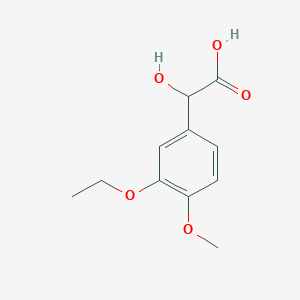
![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)
